Methyl 2-(3-phenoxyphenyl)acetate
Overview
Description
Methyl 2-(3-phenoxyphenyl)acetate is an organic compound with the molecular formula C15H14O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-phenoxyphenyl)acetate typically involves the esterification of (3-Phenoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form (3-Phenoxyphenyl)acetic acid.
Reduction: Reduction of the ester group can yield (3-Phenoxyphenyl)ethanol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: (3-Phenoxyphenyl)acetic acid
Reduction: (3-Phenoxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(3-phenoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-phenoxyphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (3-Phenoxyphenyl)acetic acid, which can then interact with various enzymes and receptors in biological systems. The phenoxy group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenoxyphenyl)acetic acid methyl ester
- (2-Phenoxyphenyl)acetic acid methyl ester
- (3-Phenoxyphenyl)propionic acid methyl ester
Uniqueness
Methyl 2-(3-phenoxyphenyl)acetate is unique due to the position of the phenoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(3-phenoxyphenyl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
DEVITRVUTHLYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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